2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
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Description
2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.418. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Research has been conducted on derivatives of pyrimidine and pyrazolo[1,5-a]pyrimidine, exploring their selective antitumor activities. For instance, compounds synthesized from related structures have shown certain selective anti-tumor activities, with particular configurations contributing to their efficacy (Xiong Jing, 2011). Additionally, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been evaluated for their antitumor activity, with some showing promising inhibitory effects on different cell lines, highlighting the potential of these compounds in cancer research (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).
Antimicrobial Activities
The synthesis of novel derivatives has also been directed toward antimicrobial applications. A study on pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents shows that many of these compounds exhibit good antibacterial and antifungal activities comparable to established reference drugs (Aisha Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012). Furthermore, novel azetidine-2-one derivatives of 1H-benzimidazole demonstrated significant antibacterial and cytotoxic properties in vitro, indicating their potential as antimicrobial and anticancer agents (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, Azit Zambre, 2014).
Molecular Docking and Drug Likeness
Studies on the novel anti-COVID-19 molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide highlight its antiviral potency against SARS-CoV-2, demonstrated through molecular docking. This research provides insights into the compound's binding energy and interaction with SARS-CoV-2 protease, offering a foundation for further exploration in antiviral drug development (S. Mary, Mohd Usman Mohd Siddique, Dr Sayantan Pradhan, Venkatesan Jayaprakash, C. James, 2020).
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-3-15-6-4-5-14(2)20(15)26-19(28)13-27-21(16-7-9-18(23)10-8-16)25-12-17(11-24)22(27)29/h4-10,12H,3,13H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBJIISMWFKIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.